molecular formula C15H11NO5S B2885468 (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate CAS No. 380547-07-9

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate

Cat. No.: B2885468
CAS No.: 380547-07-9
M. Wt: 317.32
InChI Key: NGTYZXUZNXEYJR-BQYQJAHWSA-N
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Description

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is an organic compound that features both a nitrophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate typically involves the esterification of 3-(thiophen-2-yl)acrylic acid with (E)-2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reducing nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.

Scientific Research Applications

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its biological activity.

    Industry: Utilized in the production of materials with specific electronic properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various biological targets due to its aromatic nature. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(pyridin-2-yl)acrylate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is unique due to the presence of both a nitrophenyl group and a thiophene ring, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and bioactive molecules.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c17-14(11-3-5-12(6-4-11)16(19)20)10-21-15(18)8-7-13-2-1-9-22-13/h1-9H,10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTYZXUZNXEYJR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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